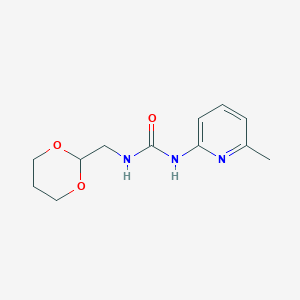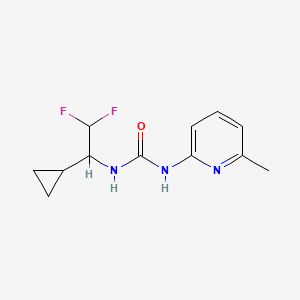![molecular formula C12H16N4O B6749856 N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine](/img/structure/B6749856.png)
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methyl-1H-1,2,3-triazole-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles.
Aplicaciones Científicas De Investigación
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring in the compound can form stable complexes with metal ions, enhancing its biological activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets in proteins, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine is unique due to its specific combination of a triazole ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-17-11-6-4-10(5-7-11)8-13-12-9-16(2)15-14-12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBWQFHYXWKVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1R)-1-(2,4-dichlorophenyl)ethyl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B6749773.png)
![1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6749776.png)

![N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6749788.png)

![3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide](/img/structure/B6749802.png)
![2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide](/img/structure/B6749811.png)
![Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate](/img/structure/B6749832.png)
![3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B6749833.png)
![(2S,3S)-1,1,1-trifluoro-4-methyl-3-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]pentan-2-ol](/img/structure/B6749843.png)
![1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749849.png)
![2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide](/img/structure/B6749853.png)
![1-ethyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B6749857.png)
![4-[1-[(5-chlorothiophen-2-yl)methylamino]ethyl]-1H-pyridin-2-one](/img/structure/B6749863.png)
